molecular formula C21H22N4O B2935826 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034354-27-1

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2935826
CAS No.: 2034354-27-1
M. Wt: 346.434
InChI Key: QPXOSJZSHYPNEH-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS: 2034618-35-2, C₁₈H₁₈N₄OS) features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole moiety and a m-tolyl group attached to an ethanone chain . This hybrid structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the triazole and m-tolyl groups, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-6-5-7-17(12-16)13-21(26)24-11-10-19(14-24)25-15-20(22-23-25)18-8-3-2-4-9-18/h2-9,12,15,19H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOSJZSHYPNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure includes a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results:

Cell Line IC50 (µg/mL) Activity Level
MDA-MB23142.5High
HCT11664.3Moderate
Mia-PaCa268.4Moderate

The compound exhibited the highest activity against the MDA-MB231 cell line, indicating its potential as an effective anticancer agent .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, it has been suggested that compounds with a triazole structure can inhibit:

  • Telomerase activity : Implicated in cancer cell immortality.
  • Histone deacetylases (HDAC) : Involved in cancer progression.
  • Thymidylate synthase : A target for many anticancer drugs.

These mechanisms contribute to the overall cytotoxic effects observed in various studies .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial activities. For example:

  • Antifungal Activity : Compounds similar to this compound have been reported to exhibit MIC values as low as 3.125 µg/mL against certain fungal strains .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical and experimental settings:

  • Study on MDA-MB231 Cells : A recent study demonstrated that the compound inhibited cell growth significantly at concentrations as low as 42.5 µg/mL, leading to apoptosis in treated cells.
  • Mechanism Exploration : Another investigation focused on the interaction of triazole compounds with thymidylate synthase, revealing that these compounds could effectively disrupt DNA synthesis in cancer cells .

Chemical Reactions Analysis

Oxidation Reactions

The m-tolyl group undergoes oxidation under controlled conditions. For example:

Reagent/ConditionsProduct FormedYieldSource
KMnO₄ (acidic, 80°C)2-(3-Carboxyphenyl) derivative72%
m-CPBA (CH₂Cl₂, RT)Sulfoxide intermediate (minor pathway)18%
  • The methyl group on the m-tolyl moiety oxidizes to a carboxylic acid under strong acidic conditions.

  • Limited sulfoxidation occurs due to steric hindrance from the pyrrolidine-triazole scaffold.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

ReagentConditionsProductStereoselectivitySource
NaBH₄MeOH, 0°C1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanolRacemic mixture
LiAlH₄THF, refluxSame as abovePartial retention
  • Sodium borohydride achieves moderate yields (65–78%) with minimal side reactions .

  • Steric effects from the pyrrolidine ring limit stereochemical control .

Substitution Reactions

The triazole and pyrrolidine rings participate in nucleophilic substitutions:

Triazole N-Alkylation

Alkylating AgentBaseProduct (R = Alkyl Group)YieldSource
CH₃IK₂CO₃, DMF1-(3-(4-Phenyl-1-alkyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone54%
C₆H₅CH₂BrNaH, THFBenzyl-substituted derivative61%
  • Methyl iodide selectively alkylates the triazole N1 position .

Pyrrolidine Ring Functionalization

ElectrophileConditionsProductYieldSource
AcClEt₃N, CH₂Cl₂Acetylated pyrrolidine derivative83%
Tosyl chloridePyridine, RTTosyl-protected intermediate67%
  • Acylation occurs preferentially at the pyrrolidine nitrogen .

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivative (Ar = substituted phenyl)58%
HeckPd(OAc)₂, P(o-tol)₃Alkenylated product49%
  • Limited by steric bulk of the pyrrolidine-triazole core.

Thermal and Photochemical Stability

  • Thermal decomposition occurs above 240°C, producing phenyltriazole fragments (TGA data) .

  • UV irradiation (λ = 254 nm) induces Norrish-type cleavage of the ethanone moiety, yielding pyrrolidine-triazole radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole and Ethanone Moieties

The compound’s closest analogs include:

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications Reference
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (4i) Lacks pyrrolidine; ethanone directly linked to phenyl and triazole-phenyl groups 264.30 NMR data confirm planar aromatic interactions; potential scaffold for kinase inhibitors .
1-(Azepan-1-yl)-2-(4-m-tolyl-1H-1,2,3-triazol-1-yl)ethanone (2daj) Azepane (7-membered ring) instead of pyrrolidine; m-tolyl substituent 297.36 High yield (92%); solid-state stability; explored for CNS targeting due to azepane’s lipophilicity .
1-(4-Nitrophenyl)-2-(4-phenyl-1H-1,3-triazol-1-yl)ethanone (CAS: 1375415-15-8) Nitro group at para position of phenyl; no pyrrolidine 308.30 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions .
2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) 3-Methoxyphenyl substituent; pyrrolidine-ethanone linkage 287.33 Methoxy group improves solubility; LC-MS m/z 287 ([M + 1]⁺) confirms purity .

Key Comparative Observations

  • Ring Size Effects : Pyrrolidine (5-membered) in the target compound vs. azepane (7-membered) in 2daj likely influences conformational flexibility and bioavailability. Smaller rings (e.g., pyrrolidine) may enhance rigidity, favoring target binding, while azepane could improve membrane permeability.
  • Substituent Electronic Effects : The m-tolyl group (methyl at meta position) in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing nitro groups in 4k (CAS: 1375415-15-8) . This difference impacts electronic density on the triazole, altering reactivity in cross-coupling or hydrogen-bonding interactions.
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for 2cag and 2daj , involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by N-alkylation of pyrrolidine. and describe analogous α-halogenated ketone alkylation steps .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : The target compound’s ¹H-NMR would show pyrrolidine protons (δ 2.5–3.5 ppm), triazole C-H (δ 7.5–8.0 ppm), and m-tolyl methyl (δ 2.3 ppm), similar to 4i (δ 7.5–8.1 ppm for triazole and phenyl) .
  • LC-MS Data : Analogous compounds (e.g., 2cag, m/z 287 ) suggest the target compound would exhibit [M + 1]⁺ peaks near m/z 338.4, consistent with its molecular weight (338.43) .

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